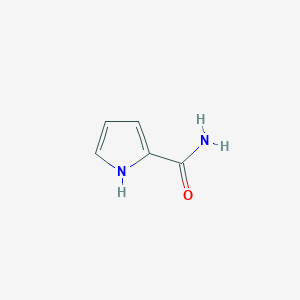

1H-Pyrrole-2-carboxamide

説明

Overview of Pyrrole-Containing Compounds in Pharmaceutical and Medicinal Chemistry

The prevalence of pyrrole-based structures in medicinal chemistry is a testament to their remarkable versatility. nih.govrsc.org These compounds are not merely synthetic curiosities; they are integral components of vital biological molecules and a wide range of pharmaceuticals.

The pyrrole moiety is a five-membered heterocyclic ring that serves as a fundamental building block for a vast number of both natural and synthetic compounds with biological activity. nih.govnih.gov Its significance lies in its role as a "privileged scaffold" and a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com The pyrrole nucleus is a key constituent of many marketed drugs and is recognized by medicinal chemists for the powerful pharmaceutical and pharmacological characteristics it imparts. nih.govmdpi.com This is attributed to its ability to engage in various interactions with biological targets. The delocalized pi-electron system of the aromatic ring and the presence of the nitrogen atom allow for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to enzymes and receptors. Furthermore, the pyrrole ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity, to enhance its drug-like characteristics. nih.gov

The journey of pyrrole in the realm of medicine began with its identification as a structural component of essential biomolecules like heme and chlorophyll in 1857. This discovery underscored the fundamental role of the pyrrole ring in biological systems. Over the years, the therapeutic potential of pyrrole derivatives has been increasingly recognized, leading to the development of several key drugs. Notable examples of commercially available drugs containing the pyrrole moiety include the anti-inflammatory drugs ketorolac and tolmetin, the cholesterol-lowering agent atorvastatin, and the anticancer drug sunitinib. mdpi.com The historical success of these and other pyrrole-based drugs has cemented the importance of this scaffold in drug discovery and continues to inspire the development of new therapeutic agents.

Significance of the Pyrrole Moiety as a Core Structure and Pharmacophore

Rationale for Research on 1H-Pyrrole-2-carboxamide Scaffolds

The scientific community's focus on the this compound scaffold is driven by compelling reasons, primarily the urgent need for new therapeutic strategies against evolving health threats and the scaffold's inherent potential to yield a diverse range of pharmacological activities.

The escalating crisis of antimicrobial resistance (AMR) poses a significant global health threat, rendering many existing antibiotics ineffective. nih.govresearchgate.net This has created an urgent need for the discovery and development of novel antibacterial agents with new chemical structures and mechanisms of action. nih.govrsc.orgacs.org Research into novel scaffolds like this compound is a critical strategy to combat drug-resistant pathogens. bohrium.comnih.gov By exploring chemical architectures that are distinct from existing antibiotic classes, scientists aim to develop drugs that can circumvent current resistance mechanisms. nih.gov The this compound moiety has shown promise in this area, with derivatives being investigated as potential inhibitors of essential bacterial enzymes, such as DNA gyrase. mdpi.comnih.gov

Beyond their antimicrobial potential, this compound derivatives have attracted considerable attention due to their capacity to exhibit a wide spectrum of biological activities. nih.govrsc.org The pyrrole-2-carboxamide moiety is considered a crucial structural component and a pharmacophore in many compounds. mdpi.com Researchers have explored these scaffolds for various therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. nih.govnih.gov The versatility of the this compound structure allows for the synthesis of large libraries of compounds with diverse substitutions, enabling the exploration of their structure-activity relationships (SAR) and the identification of potent and selective agents for a variety of biological targets. rsc.orgresearchgate.net

Addressing Antimicrobial Resistance through Novel Scaffolds

Scope and Objectives of Current Research on this compound

Current research on this compound is focused on a multi-pronged approach to unlock its full therapeutic potential. A primary objective is the synthesis and biological evaluation of novel derivatives. scispace.com This involves the strategic design of new molecules with varied substituents on the pyrrole ring and the carboxamide group to probe their effects on activity and selectivity. nih.gov

A significant area of investigation is the development of potent inhibitors against drug-resistant tuberculosis. nih.gov Researchers are designing 1H-pyrrole-2-carboxamides as inhibitors of essential mycobacterial enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov Structure-activity relationship (SAR) studies are crucial in this context to identify the key structural features required for potent anti-TB activity and low cytotoxicity. nih.gov

Furthermore, the exploration of these scaffolds as inhibitors of other biological targets, such as adenylyl cyclase in parasites like Giardia lamblia, is an active area of research. nih.gov The overarching goal is to identify lead compounds with promising efficacy and favorable pharmacological profiles that can be further developed into clinically useful drugs for a range of diseases.

Detailed Research Findings

The following interactive table summarizes key research findings on various this compound derivatives and their biological activities.

| Derivative Class | Target/Activity | Key Findings | Reference |

| Pyrrole-2-carboxamides | Anti-tuberculosis (MmpL3 inhibitors) | Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide significantly improved anti-TB activity. Compound 32 showed excellent activity against drug-resistant TB. | nih.gov |

| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids | Antibacterial (DNA gyrase inhibitors) | Hybridization with 1,2,3-triazole and isoxazole rings yielded compounds with good DNA gyrase inhibitory activity against Escherichia coli. | mdpi.com |

| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide Derivatives | Antibacterial | Several derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to standard antibiotics like gentamicin and ciprofloxacin. | mdpi.com |

| Silatrane-1H-pyrrole-2-carboxamide Derivatives | General Bioactivity | This class of compounds is being explored for its diverse pharmacological profiles, with a focus on understanding their structure-activity relationships. | researchgate.net |

| N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide | Anti-parasitic (Adenylyl cyclase inhibitor) | A derivative was identified as a potent and competitive inhibitor of adenylyl cyclase in Giardia lamblia. | nih.gov |

特性

IUPAC Name |

1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(8)4-2-1-3-7-4/h1-3,7H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOQBKJCOAXOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341512 | |

| Record name | 1H-Pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-72-8 | |

| Record name | Pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm), while ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 416.1 for enantiomer I in ).

- Chromatography : HPLC and SFC (Supercritical Fluid Chromatography) resolve stereoisomers, with retention times (e.g., 1.41 min vs. 2.45 min) differentiating enantiomers .

How can researchers resolve contradictions between computational structural predictions and experimental crystallographic data?

Advanced

Discrepancies often arise from:

- Solvent effects : Computational models may neglect solvent interactions, leading to deviations in bond angles.

- Dynamic vs. static structures : X-ray crystallography captures static conformations, while DFT calculations assume ideal gas-phase geometries.

Resolution involves:

Validating computational models with solvent correction terms (e.g., COSMO-RS).

Using hybrid methods like QM/MM to simulate crystal packing effects.

Cross-referencing with spectroscopic data (e.g., NOESY for spatial proximity) .

How do stereochemical variations in pyrrole-2-carboxamide derivatives affect their biological activity?

Advanced

Enantiomers exhibit distinct bioactivity due to differential binding to chiral enzyme pockets. For example:

- Enantiomer I (SFC retention time: 1.29 min) showed 10× higher inhibition of adenylyl cyclase than Enantiomer II (1.99 min) in Giardia lamblia.

- Mechanism : The (S)-configuration aligns better with the enzyme’s active site, enhancing hydrogen bonding to catalytic residues.

Activity is quantified via IC₅₀ values from enzyme kinetics assays and molecular docking simulations .

What is the mechanism of enzyme inhibition by pyrrole-2-carboxamide derivatives targeting adenylyl cyclase?

Advanced

These derivatives act as competitive inhibitors by:

Mimicking the substrate’s transition state , with the carboxamide group forming hydrogen bonds to Asp101 and Arg102 in the active site.

Blocking ATP binding via steric clash from the piperidine moiety.

Kinetic studies (e.g., Lineweaver-Burk plots) reveal a Kᵢ of 0.8 µM, indicating high affinity. Mutagenesis studies confirm that mutation of Asp101 to alanine abolishes inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。